molecular formula C9H11BO3 B12972852 (2-(Oxetan-3-yl)phenyl)boronic acid

(2-(Oxetan-3-yl)phenyl)boronic acid

Cat. No.: B12972852
M. Wt: 177.99 g/mol
InChI Key: IRLGINSQXXLXQH-UHFFFAOYSA-N
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Description

(2-(Oxetan-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an oxetane ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Oxetan-3-yl)phenyl)boronic acid typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor to form the oxetane ring, followed by borylation to introduce the boronic acid functionality. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions, such as epoxide ring opening or electrophilic halocyclization of alcohols . The boronic acid group can then be introduced via borylation reactions using reagents like boronic esters or boranes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-(Oxetan-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide will yield a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Oxetan-3-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the oxetane ring. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and the development of advanced materials .

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

[2-(oxetan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H11BO3/c11-10(12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7,11-12H,5-6H2

InChI Key

IRLGINSQXXLXQH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2COC2)(O)O

Origin of Product

United States

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